Fmoc-4-(tert-butoxycarbonylmethoxy)-L-phenylalanine
Overview
Description
Fmoc-4-(tert-butoxycarbonylmethoxy)-L-phenylalanine is a derivative of the amino acid phenylalanine. It is commonly used in the field of peptide synthesis, particularly in the Fmoc (9-fluorenylmethyloxycarbonyl) strategy for solid-phase peptide synthesis. This compound is characterized by the presence of a tert-butoxycarbonylmethoxy group attached to the phenylalanine side chain, which provides additional protection during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-4-(tert-butoxycarbonylmethoxy)-L-phenylalanine typically involves multiple steps:
Protection of the Amino Group: The amino group of L-phenylalanine is first protected using the Fmoc group. This is achieved by reacting L-phenylalanine with Fmoc-chloride in the presence of a base such as sodium carbonate.
Introduction of the tert-Butoxycarbonylmethoxy Group: The protected amino acid is then reacted with tert-butyl bromoacetate in the presence of a base like potassium carbonate to introduce the tert-butoxycarbonylmethoxy group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the protection and introduction reactions.
Automated Systems: Employing automated systems for the addition of reagents and monitoring of reaction conditions.
High-Throughput Purification: Using high-throughput purification methods such as industrial-scale chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Fmoc-4-(tert-butoxycarbonylmethoxy)-L-phenylalanine undergoes several types of chemical reactions:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the tert-butoxycarbonylmethoxy group can be removed using acidic conditions.
Coupling Reactions: It can participate in peptide coupling reactions with other amino acids or peptides using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide).
Substitution Reactions: The phenylalanine side chain can undergo substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal; trifluoroacetic acid for tert-butoxycarbonylmethoxy removal.
Coupling: HBTU or DIC as coupling reagents; bases like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).
Substitution: Halogenating agents like N-bromosuccinimide (NBS); nitrating agents like nitric acid.
Major Products
Deprotected Amino Acid: Removal of protecting groups yields the free amino acid.
Peptide Products: Coupling reactions result in the formation of dipeptides, tripeptides, or longer peptide chains.
Substituted Derivatives: Substitution reactions yield halogenated or nitrated derivatives of the compound.
Scientific Research Applications
Fmoc-4-(tert-butoxycarbonylmethoxy)-L-phenylalanine is widely used in scientific research, particularly in the following areas:
Peptide Synthesis: It is a key building block in the synthesis of peptides and proteins using the Fmoc strategy.
Medicinal Chemistry: Used in the design and synthesis of peptide-based drugs and therapeutic agents.
Biological Studies: Employed in the study of protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.
Industrial Applications: Utilized in the production of peptide-based materials and bioconjugates for various industrial applications.
Mechanism of Action
The mechanism of action of Fmoc-4-(tert-butoxycarbonylmethoxy)-L-phenylalanine primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during coupling reactions, preventing unwanted side reactions. The tert-butoxycarbonylmethoxy group provides additional protection to the side chain, ensuring the integrity of the phenylalanine residue during the synthesis process. Upon deprotection, the free amino acid can participate in further reactions to form peptides or proteins.
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-phenylalanine: Lacks the tert-butoxycarbonylmethoxy group, making it less protected during synthesis.
Boc-L-phenylalanine: Uses a different protecting group (tert-butoxycarbonyl) for the amino group, which is removed under acidic conditions.
Cbz-L-phenylalanine: Uses the carbobenzoxy group for protection, which is removed by hydrogenation.
Uniqueness
Fmoc-4-(tert-butoxycarbonylmethoxy)-L-phenylalanine is unique due to the dual protection provided by the Fmoc and tert-butoxycarbonylmethoxy groups. This dual protection enhances its stability and versatility in peptide synthesis, allowing for more complex and longer peptide chains to be synthesized with high fidelity.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]phenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31NO7/c1-30(2,3)38-27(32)18-36-20-14-12-19(13-15-20)16-26(28(33)34)31-29(35)37-17-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,33,34)/t26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZSQWKDOAHSLN-SANMLTNESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)COC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373291 | |
Record name | O-(2-tert-Butoxy-2-oxoethyl)-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
517.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181951-92-8 | |
Record name | O-(2-tert-Butoxy-2-oxoethyl)-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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